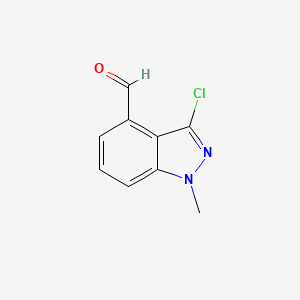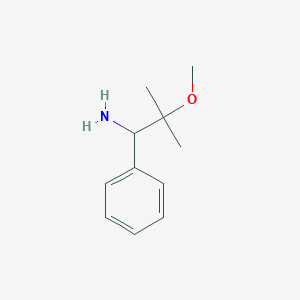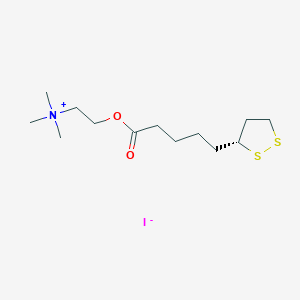
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dithiolane ring and a quaternary ammonium group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. The process begins with the preparation of the dithiolane ring, followed by the introduction of the pentanoyl group. The final step involves the quaternization of the amine group with methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the dithiolane ring.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like halides and thiolates can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The dithiolane ring can interact with thiol groups in proteins, making it useful for studying protein function and structure.
Medicine
In medicine, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with thiol groups in proteins and other biological molecules. The dithiolane ring can form reversible disulfide bonds with thiol groups, affecting the function and structure of the target molecules. The quaternary ammonium group can also interact with negatively charged sites on proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium bromide
Uniqueness
The iodide version of this compound is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and interaction with biological molecules. The iodide ion can also participate in specific chemical reactions that other halides may not, making this compound particularly interesting for certain applications.
Propiedades
Fórmula molecular |
C13H26INO2S2 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H26NO2S2.HI/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
Clave InChI |
GCPHLIUMXDPNDT-UTONKHPSSA-M |
SMILES isomérico |
C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[I-] |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
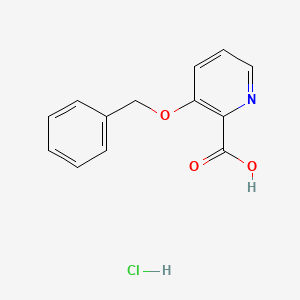
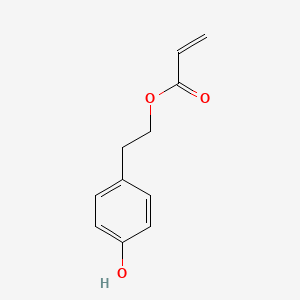


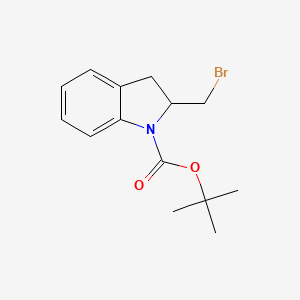
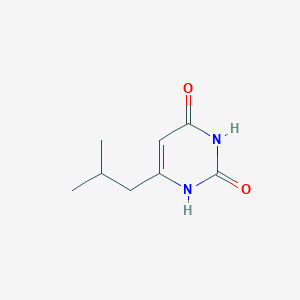
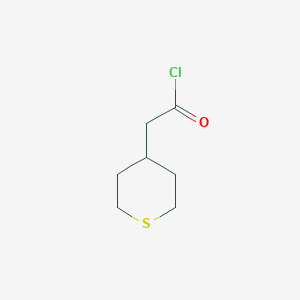
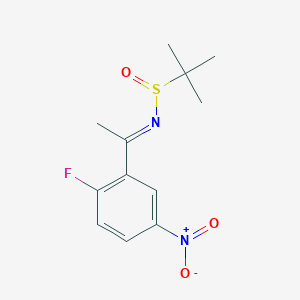

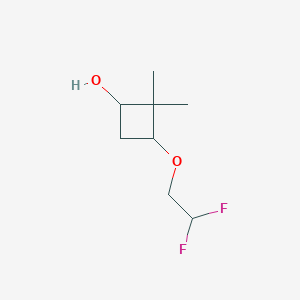
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
